4,5-Dibromo-2-fluorobenzyl alcohol
Overview
Description
4,5-Dibromo-2-fluorobenzyl alcohol: is an organic compound with the molecular formula C7H5Br2FO and a molecular weight of 283.92 g/mol It is characterized by the presence of two bromine atoms, one fluorine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-fluorobenzyl alcohol typically involves the bromination and fluorination of benzyl alcohol derivatives. One common method includes the bromination of 2-fluorobenzyl alcohol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4,5-Dibromo-2-fluorobenzyl alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4,5-dibromo-2-fluorobenzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4,5-dibromo-2-fluorobenzaldehyde or 4,5-dibromo-2-fluorobenzoic acid.
Reduction: Formation of 4,5-dibromo-2-fluorobenzylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 4,5-Dibromo-2-fluorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving halogenated benzyl alcohols .
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group allows for hydrogen bonding interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 4,5-Dibromo-2-fluorobenzaldehyde
- 4,5-Dibromo-2-fluorobenzoic acid
- 4,5-Dibromo-2-fluorobenzylamine
Comparison: 4,5-Dibromo-2-fluorobenzyl alcohol is unique due to the presence of a hydroxyl group, which imparts different chemical reactivity compared to its aldehyde, acid, and amine counterparts. This hydroxyl group allows for specific reactions such as oxidation and substitution, which are not possible with the other similar compounds .
Properties
IUPAC Name |
(4,5-dibromo-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANRWDQDNVDART-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.